molecular formula C14H10ClFO2 B2763537 2-(4-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone CAS No. 527751-48-0

2-(4-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone

Cat. No.: B2763537
CAS No.: 527751-48-0
M. Wt: 264.68
InChI Key: DEQFRUBBOCSQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-5’-fluoro-2’-hydroxyacetophenone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorophenyl group, a fluoro group, and a hydroxy group attached to an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5’-fluoro-2’-hydroxyacetophenone typically involves the reaction of 4-chlorobenzaldehyde with 5-fluoro-2-hydroxyacetophenone under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Chlorophenyl)-5’-fluoro-2’-hydroxyacetophenone may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the compound. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5’-fluoro-2’-hydroxyacetophenone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of 2-(4-Chlorophenyl)-5’-fluoro-2’-hydroxyacetophenone carboxylic acid.

    Reduction: Formation of 2-(4-Chlorophenyl)-5’-fluoro-2’-hydroxyacetophenone alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-5’-fluoro-2’-hydroxyacetophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5’-fluoro-2’-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. The presence of the chlorophenyl and fluoro groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The hydroxy group may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-5’-fluoro-2’-hydroxyacetophenone
  • 2-(4-Methylphenyl)-5’-fluoro-2’-hydroxyacetophenone
  • 2-(4-Nitrophenyl)-5’-fluoro-2’-hydroxyacetophenone

Uniqueness

2-(4-Chlorophenyl)-5’-fluoro-2’-hydroxyacetophenone is unique due to the specific combination of the chlorophenyl, fluoro, and hydroxy groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-10-3-1-9(2-4-10)7-14(18)12-8-11(16)5-6-13(12)17/h1-6,8,17H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQFRUBBOCSQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=C(C=CC(=C2)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.